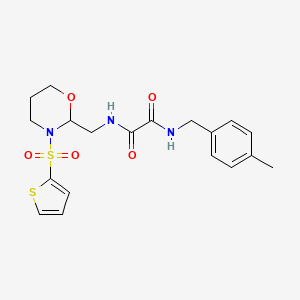

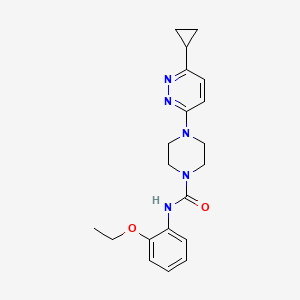

![molecular formula C19H20N4O2S2 B2508597 2-((2-甲基-7-苯基噻唑并[4,5-d]哒嗪-4-基)硫代)-N-((四氢呋喃-2-基)甲基)乙酰胺 CAS No. 946255-52-3](/img/structure/B2508597.png)

2-((2-甲基-7-苯基噻唑并[4,5-d]哒嗪-4-基)硫代)-N-((四氢呋喃-2-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide" is a complex molecule that may be related to various heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the possible characteristics and synthetic pathways that might be applicable to the compound .

Synthesis Analysis

The synthesis of heterocyclic compounds is a field of significant interest due to their potential biological activities. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the exploration of different substituents at the 3-position to create selective Peripheral Benzodiazepine Receptor (PBR) ligands . Similarly, novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines were synthesized through a one-pot multi-component reaction, indicating the efficiency of such methods in creating complex heterocyclic structures . Additionally, the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates via DCC coupling method showcases the versatility of coupling reactions in synthesizing heterocyclic acetamido derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their biological activity. The papers discuss the importance of the position and nature of substituents on the core heterocyclic structure. For example, the 3D-QSAR model proposed in the study of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides helps to evaluate the effect of different substitutions on the acetamide moiety and its binding affinity to PBR . The spectral data confirmation of novel compounds in the synthesis of acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines further emphasizes the importance of structural confirmation in understanding the properties of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of similar heterocyclic structures. The use of the DCC coupling method and azide coupling method in the synthesis of triazoloquinoxaline derivatives indicates the potential for these methods to be used in creating various regioisomeric structures with different biological activities . The one-pot multi-component reaction used to create acridine and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridine hybrids also demonstrates the efficiency of combining multiple reactants to form complex molecules in a single step .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide" are not detailed in the provided papers, the studies do highlight the importance of these properties in relation to biological activity. For instance, the binding studies of new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides to PBR and their ability to modulate steroid biosynthesis in C6 glioma cells suggest that the physical and chemical properties of these compounds are critical for their function . The confirmation of structures based on spectral data also underscores the need for precise characterization of physical and chemical properties to understand the compound's potential applications .

科学研究应用

合成和衍生物的杀虫活性评价

研究表明,已合成并评价了含有噻二唑部分和其他杂环的化合物对各种害虫(例如棉铃虫,斜纹夜蛾)的杀虫特性。这些研究旨在开发新的农用化学品,以改善作物保护策略 (Fadda 等人,2017)。

抗菌和抗癌应用

其他研究工作专注于合成具有潜在抗菌和抗癌活性的衍生物。例如,已创建了噻吩并嘧啶衍生物并显示出显着的抗菌作用。类似地,已合成并研究了 5-甲基-4-苯基噻唑的衍生物对特定细胞系的抗癌活性,证明了选择性细胞毒性和突出了这些化合物的治疗潜力 (Bhuiyan 等人,2006; Evren 等人,2019)。

抗哮喘剂的开发

在寻找哮喘的新疗法时,三唑并[1,5-c]嘧啶被确定为介质释放抑制剂,说明了杂环化合物在开发呼吸道疾病治疗中的潜力。这些化合物通过一系列化学反应合成并对其活性进行了评估,显示出作为进一步药理学研究基础的希望 (Medwid 等人,1990)。

发现 ACAT 抑制的临床候选药物

研究酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT) 抑制在治疗中的用途导致了 K-604 等临床候选药物的发现。此类化合物在治疗涉及 ACAT-1 过表达的疾病中表现出显着的选择性和潜力,突出了化学合成在药物发现和开发中的关键作用 (Shibuya 等人,2018)。

属性

IUPAC Name |

2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S2/c1-12-21-17-18(27-12)16(13-6-3-2-4-7-13)22-23-19(17)26-11-15(24)20-10-14-8-5-9-25-14/h2-4,6-7,14H,5,8-11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFQSDQAZRPZFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN=C2SCC(=O)NCC3CCCO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

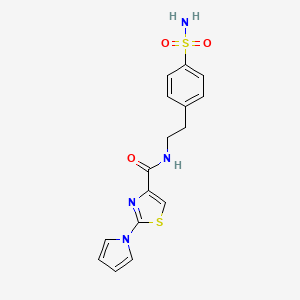

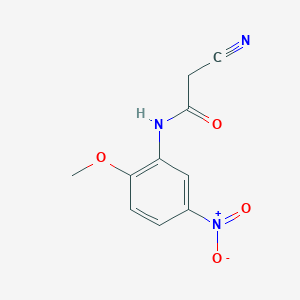

![methyl 2-({[7-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2508515.png)

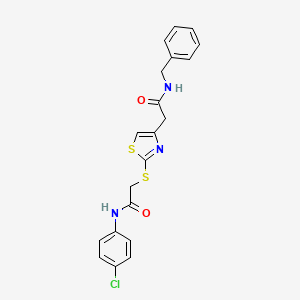

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)

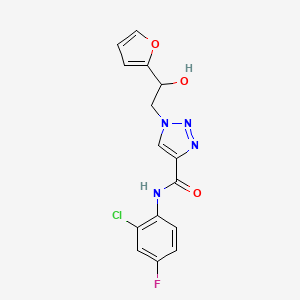

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

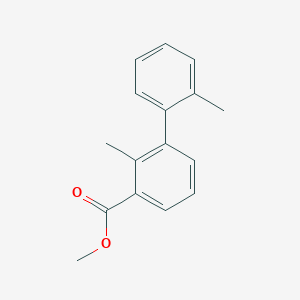

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)

![Propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2508531.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)